molecular formula C10H12N2O B2905241 Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- CAS No. 925252-34-2

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Cat. No.: B2905241
CAS No.: 925252-34-2
M. Wt: 176.219
InChI Key: QSLURBVCIYBHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a cyclopropane derivative featuring a carboximidamide core substituted with an N-hydroxy group and a phenyl ring at the 1-position. The compound’s structure combines the strain inherent to the cyclopropane ring with the hydrogen-bonding capability of the N-hydroxy group and the aromatic properties of the phenyl substituent. The hydrochloride salt of cyclopropanecarboximidamide is commercially listed , indicating its relevance in synthetic or pharmacological contexts. However, the free base form (N-hydroxy-1-phenyl-) is distinct due to its substituents, which likely influence its reactivity, solubility, and stability compared to analogs.

Properties

IUPAC Name

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9(12-13)10(6-7-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLURBVCIYBHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=CC=CC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- typically involves the reaction of cyclopropanecarboxylic acid with hydroxylamine and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Cyclopropanecarboximidamide derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines, suggesting that cyclopropanecarboximidamide may possess similar properties. For instance, studies have shown that certain derivatives can modulate the activity of hematopoietic progenitor kinase 1 (HPK1), which is involved in cancer progression and immune response modulation. This modulation could lead to new therapeutic strategies for treating cancers, including colon cancer and other malignancies .

Mechanism of Action
The mechanism by which cyclopropanecarboximidamide exerts its effects may involve the inhibition of specific kinases or pathways associated with tumor growth. The compound's ability to interact with cellular targets can potentially disrupt the proliferation of cancer cells, making it a candidate for further development in cancer therapies .

Agricultural Applications

Pesticidal Properties
The compound has been explored for its use as an insecticide and acaricide. Research has demonstrated that certain derivatives exhibit effective activity against various agricultural pests, which is crucial for crop protection and management . The selectivity and effectiveness of these compounds at low application rates make them appealing alternatives to conventional pesticides.

Case Studies
A notable study highlighted the synthesis of cyclopropanecarboximidamide derivatives that showed significant insecticidal activity against common agricultural pests. These findings suggest a dual benefit: enhancing crop yields while minimizing environmental impact through reduced pesticide use .

Cosmetic Applications

While less explored than its pharmaceutical and agricultural uses, cyclopropanecarboximidamide may also have applications in cosmetic formulations due to its potential biological activity. Compounds with similar structures are often investigated for their ability to enhance skin health or provide protective effects against environmental stressors . Further research could elucidate specific benefits and mechanisms relevant to dermatological applications.

Research Findings and Insights

A comprehensive review of literature reveals that cyclopropanecarboximidamide's diverse applications stem from its unique chemical structure, which allows it to interact with biological systems effectively. The following table summarizes key findings related to its applications:

Application AreaKey FindingsReferences
PharmaceuticalPotential anticancer properties; HPK1 inhibition; modulation of immune responses ,
AgriculturalEffective insecticide/acaricide; low application rates; enhances crop protection
CosmeticPotential benefits in skin formulations; protective effects against environmental stressors

Mechanism of Action

The mechanism of action of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related cyclopropane derivatives (Table 1). Key differences include:

  • N-Hydroxy group : Enhances hydrogen-bonding capacity and acidity compared to alkylamide groups (e.g., diethylamide in compounds) .
  • Phenyl vs. Bromophenyl/Methoxyphenoxy: The phenyl group in the target compound lacks the electron-withdrawing bromine (as in 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) or electron-donating methoxy substituents (as in N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) . This affects electronic properties and steric interactions in reactions.

Reactivity and Stability

  • Diastereomer Control: The methoxyphenoxy derivative achieved high diastereoselectivity (23:1 dr) due to steric and electronic effects of the substituent . The N-hydroxy group in the target compound may similarly influence stereochemical outcomes.
  • Stability : The hydrochloride salt () suggests ionic stability, while the free base’s N-hydroxy group could impart sensitivity to oxidation or hydrolysis .

Data Table: Comparative Analysis of Cyclopropane Derivatives

Compound Name Substituents Physical State Melting Point (°C) Yield Diastereomer Ratio (dr) Synthesis Method
Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- N-hydroxy, phenyl Not reported Not reported Not reported Not reported Not reported
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 3-bromophenyl, diethylamide Crystalline solid 102.2–102.5 77% N/A Procedure A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-methoxyphenoxy, diethylamide Oil Not applicable 78% 23:1 Procedure B
Cyclopropanecarboximidamide Hydrochloride Hydrochloride salt Solid (commercial) Not reported Not reported Not reported Commercial synthesis

Key Research Findings

Synthetic Efficiency : High yields (77–78%) are achievable for cyclopropane carboxamides, but diastereoselectivity depends on substituent choice .

Commercial Relevance : The hydrochloride salt’s availability highlights industrial interest in cyclopropanecarboximidamide derivatives .

Notes on Limitations

  • Comparisons rely on structural analogs.
  • Further experimental studies are needed to validate the N-hydroxy group’s effects on reactivity and stability.

Biological Activity

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a compound with potential biological activities, particularly in the context of its interactions with various biological pathways. This article synthesizes existing research on its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}N2_2O
  • CAS Number : 51285-13-3
  • Molecular Weight : 176.22 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its role as an inhibitor of specific enzymes and signaling pathways. Notably, it has been studied for its effects on sphingosine kinases (SphKs), which are pivotal in cell signaling related to survival, proliferation, and apoptosis.

Cyclopropanecarboximidamide derivatives have been shown to selectively inhibit SphK1, leading to decreased levels of sphingosine 1-phosphate (S1P), a lipid mediator involved in various cellular processes. This inhibition can result in:

  • Reduced cell proliferation : In vitro studies demonstrate that compounds targeting SphK1 can significantly decrease the proliferation of cancer cell lines.
  • Increased apoptosis : By lowering S1P levels, these compounds can enhance apoptotic signaling pathways.

In Vitro Studies

A study highlighted the compound's ability to inhibit cell growth in MLL-fusion cell lines with low-nanomolar potency. The compound exhibited a binding affinity (Ki_i) of 44 pM to WDR5 and inhibited HMT with an IC50_{50} of 43 nM .

Cell Line GI50_{50} (nM) Binding Affinity (pM) Inhibition IC50_{50} (nM)
MV4:116004443
Molm139004443

Toxicity Profile

The compound is classified as toxic if swallowed (H301) and harmful if swallowed (H302), indicating a need for careful handling in laboratory settings .

Case Study 1: Cancer Treatment

In a murine model, the administration of cyclopropanecarboximidamide derivatives showed promising results in reducing tumor size when combined with anti-PD-1 therapy. The study illustrated that these compounds could enhance the efficacy of immunotherapies by modulating immune responses through SphK inhibition .

Case Study 2: Inflammatory Disorders

Research has indicated that the inhibition of SphK1 by cyclopropanecarboximidamide derivatives can attenuate inflammatory responses in models of autoimmune diseases. This suggests potential applications in treating conditions characterized by excessive inflammation .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile indicates that cyclopropanecarboximidamide does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable interaction with metabolic pathways. The log P values indicate moderate lipophilicity, which may influence its absorption and distribution characteristics .

Parameter Value
Log Kp (skin permeation)-7.19 cm/s
Log P (iLOGP)0.93
Log P (XLOGP3)-0.4

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing N-hydroxy-1-phenylcyclopropanecarboximidamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of pre-functionalized precursors. For example, cyclopropane rings can be formed via [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed methods. The N-hydroxy and phenyl groups are introduced via nucleophilic substitution or condensation reactions.

  • Critical Parameters : Temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Cu(I) for cyclopropanation). Yield optimization requires careful control of stoichiometry and reaction time to minimize by-products like hydrolyzed intermediates .
    • Data Table :
MethodYield (%)Purity (HPLC)Key Reagents
Carbene-based45–60≥95%Diazo compounds, Rh₂(OAc)₄
Metal-catalyzed55–70≥90%Cu(acac)₂, Styrene derivatives

Q. How can researchers confirm the structural identity of N-hydroxy-1-phenylcyclopropanecarboximidamide using spectroscopic and computational tools?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic cyclopropane proton signals (δ 1.2–2.5 ppm as multiplet) and aromatic protons (δ 7.2–7.8 ppm). 13^13C NMR confirms the carboximidamide group (C=N signal ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₀H₁₁N₂O₂; [M+H]⁺ = 191.0821).
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16/B3LYP/6-31G*) .

Q. What stability considerations are critical for handling N-hydroxy-1-phenylcyclopropanecarboximidamide in aqueous and oxidative environments?

  • Methodological Answer :

  • Hydrolysis : The carboximidamide group is susceptible to hydrolysis under acidic/basic conditions. Stability studies (pH 3–9, 25°C) show degradation >50% at pH <2 or >8 within 24 hours.
  • Oxidative Stability : Use antioxidants (e.g., BHT) in storage solutions to prevent N–O bond cleavage .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., para-fluoro vs. phenyl) influence the reactivity of cyclopropanecarboximidamide derivatives in nucleophilic reactions?

  • Methodological Answer :

  • Computational Analysis : DFT studies (e.g., NBO analysis) reveal electron-withdrawing groups (e.g., -F) increase electrophilicity at the carboximidamide nitrogen, enhancing reactivity toward amines or thiols.
  • Experimental Validation : Compare reaction rates of N-hydroxy-1-(4-fluorophenyl) vs. N-hydroxy-1-phenyl derivatives with benzylamine. Rate constants (k) differ by ~2.5-fold due to inductive effects .

Q. What strategies resolve contradictions in reported biological activity data for cyclopropanecarboximidamide analogs (e.g., conflicting IC₅₀ values in kinase assays)?

  • Methodological Answer :

  • Assay Optimization : Control variables include ATP concentration (e.g., 10–100 µM) and enzyme lot variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding.
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., PubChem AID 1259391, 1438) and apply statistical weighting to outliers .

Q. How can researchers design experiments to probe the tautomeric equilibrium of the N-hydroxycarboximidamide group in different solvents?

  • Methodological Answer :

  • Tautomer Detection : Use 15^15N NMR in DMSO-d₆ vs. CDCl₃. The N-hydroxy form dominates in polar aprotic solvents (DMSO), while the oxime tautomer is favored in nonpolar solvents.
  • Kinetic Studies : Monitor tautomerization rates via UV-Vis (λ = 270 nm) under varying temperatures. Activation energy (Eₐ) calculations reveal solvent-dependent barriers .

Data Contradiction Analysis

Q. Why do some studies report cyclopropanecarboximidamide derivatives as protease inhibitors while others indicate no activity?

  • Methodological Answer :

  • Structural Nuances : Minor changes (e.g., N-hydroxy vs. N-methoxy) alter hydrogen-bonding capacity. Molecular docking (e.g., AutoDock Vina) shows N-hydroxy forms stable interactions with catalytic Ser residues in proteases, whereas N-methoxy analogs do not .
  • Experimental Variability : Differences in enzyme sources (e.g., human vs. bacterial proteases) and substrate concentrations (e.g., 0.1–1 mM) significantly impact reported IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.